molecular formula C18H24N6O B2369561 2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1021249-35-3

2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2369561
CAS No.: 1021249-35-3
M. Wt: 340.431
InChI Key: CPGZOZPQFGZAMC-UHFFFAOYSA-N
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Description

The compound “2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyridazine ring, a piperazine ring, and a ketone group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyridine ring (a six-membered ring with one nitrogen atom), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a piperazine ring (a six-membered ring with two nitrogen atoms). The “2,2-Dimethyl-1-propan-1-one” part of the name suggests a three-carbon chain with two methyl groups attached to the second carbon and a ketone functional group on the first carbon .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the pyridine and pyridazine rings could participate in electrophilic substitution reactions, while the piperazine ring could undergo reactions typical of secondary amines. The ketone group could be involved in various reactions such as nucleophilic addition or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen-containing rings could make the compound polar and potentially soluble in water. The ketone group could also influence the compound’s reactivity and polarity .

Scientific Research Applications

Synthesis of s-Triazine-Based Thiazolidinones

  • Overview: A series of thiazolidinone derivatives, including those with 1-pyridin-2-yl-piperazine, were synthesized. These compounds showed antimicrobial activity against various bacteria and fungi.
  • Reference: (Patel, Patel, Kumari, & Patel, 2012).

Synthesis and Crystal Structure Analysis

  • Overview: The crystal structure of compounds containing 4-dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine was studied. These compounds form an extensive network of hydrogen bonds and π–π stacking interactions.
  • Reference: (Lu, Qin, Zhu, & Yang, 2004).

Antihypertensive Activity

  • Overview: Novel 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, with piperidino or pyrrolidino groups, were synthesized and tested for antihypertensive activity. They showed promising results in lowering blood pressure.
  • Reference: (Evans, Fake, Hamilton, Poyser, & Showell, 1983).

Antimicrobial Activity of Thiazolidinone Derivatives

  • Overview: Thiazolidinone derivatives with 1-pyridin-2-yl-piperazine showed significant antimicrobial activity against a range of bacteria and fungi.
  • Reference: (Patel, Kumari, & Patel, 2012).

Synthesis of Azolopyrimidine and Pyridine Derivatives

  • Overview: Utilization of 1-N,N-dimethylaminopent-1-en-3-one in the synthesis of various azolopyrimidine and pyridine derivatives, potentially useful for various applications.
  • Reference: (Al-Shiekh, El‐Din, Hafez, & Elnagdi, 2004).

Antimicrobial and Antifungal Activities

  • Overview: Synthesized compounds with 1-(2-dialkylaminoethyl)-5-methoxy-2-methyl benzimidazoles showed no significant biological activity.
  • Reference: (Burch & Herbst, 1966).

Future Directions

Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. For example, it could be studied for potential medicinal properties given the biological activity of similar compounds .

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of 2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one are currently unknown. Similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Similar compounds have been found to form infinite H-bonded chains through their amide, amine, and pyrimidine groups .

Properties

IUPAC Name

2,2-dimethyl-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-18(2,3)17(25)24-12-10-23(11-13-24)16-8-7-15(21-22-16)20-14-6-4-5-9-19-14/h4-9H,10-13H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGZOZPQFGZAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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